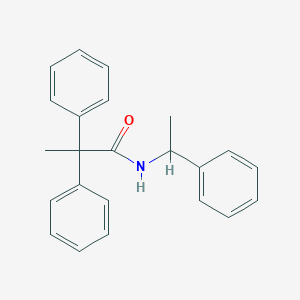
2,2-diphenyl-N-(1-phenylethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-diphenyl-N-(1-phenylethyl)propanamide, also known as DPP, is a synthetic compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,2-diphenyl-N-(1-phenylethyl)propanamide is not fully understood, but it is believed to act on various molecular targets such as ion channels, enzymes, and receptors. This compound has been shown to modulate the activity of voltage-gated sodium channels, leading to its analgesic and anticonvulsant effects. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators, resulting in its anti-inflammatory effect.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, indicating its anti-inflammatory effect. This compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, suggesting its protective effect against oxidative stress. Moreover, this compound has been shown to reduce the levels of liver enzymes such as alanine aminotransferase and aspartate aminotransferase, indicating its protective effect on the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-diphenyl-N-(1-phenylethyl)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, this compound also has some limitations. It has poor solubility in water, which can limit its use in some experiments. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret the results of some experiments.
Direcciones Futuras
There are several future directions for the study of 2,2-diphenyl-N-(1-phenylethyl)propanamide. One potential direction is the development of new drugs based on this compound's anti-inflammatory, analgesic, and anticonvulsant properties. Another direction is the use of this compound as a chiral selector in chromatography, which can improve the separation of enantiomers. Moreover, the use of this compound as a fluorescent probe for detecting metal ions can have various applications in environmental monitoring and biomedical imaging. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its unique properties and potential applications make it a promising candidate for the development of new drugs and tools for scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various scientific fields.
Métodos De Síntesis
The synthesis of 2,2-diphenyl-N-(1-phenylethyl)propanamide involves the reaction of 1-phenylethylamine with benzophenone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization to obtain pure this compound. The yield of this compound synthesis can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
2,2-diphenyl-N-(1-phenylethyl)propanamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs. This compound has also been shown to have a protective effect on the liver and kidney, indicating its potential use in treating liver and kidney diseases. Moreover, this compound has been studied for its potential as a chiral selector in chromatography and as a fluorescent probe for detecting metal ions.
Propiedades
Fórmula molecular |
C23H23NO |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
2,2-diphenyl-N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C23H23NO/c1-18(19-12-6-3-7-13-19)24-22(25)23(2,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3,(H,24,25) |
Clave InChI |
OZGTYXWMBRCWSH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)C(C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1,1'-biphenyl]-4-yl-N-[(4-methoxyphenyl)(phenyl)methyl]-2-butenamide](/img/structure/B286518.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-3,3-diphenylacrylamide](/img/structure/B286519.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286520.png)
![N-[cyclopentyl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286521.png)
![N-[1-(biphenyl-4-yl)-2-phenylethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286523.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenyl-2-butenamide](/img/structure/B286526.png)
![N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286529.png)
![N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286530.png)

![3-Phenyl-1-{4-[(3-phenyl-1-pyrrolidinyl)carbonyl]benzoyl}pyrrolidine](/img/structure/B286533.png)

![N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286537.png)
![N-[cyclopentyl(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286538.png)
